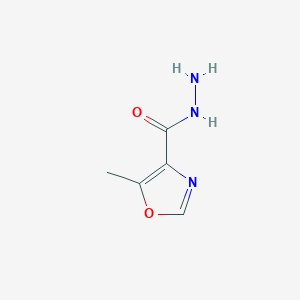

5-Methyl-1,3-oxazole-4-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-1,3-oxazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-3-4(5(9)8-6)7-2-10-3/h2H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNCPMVORWVFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170959-36-1 | |

| Record name | 5-Methyl-1,3-oxazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Modern Drug Discovery

This guide provides an in-depth technical overview of 5-Methyl-1,3-oxazole-4-carbohydrazide (CAS No. 170959-36-1), a heterocyclic building block of increasing importance in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's molecular profile, synthesis, and core applications, with a focus on its strategic role in the rational design of novel therapeutic agents.

Executive Summary

This compound is a specialized chemical intermediate characterized by two key functional moieties: a stable, five-membered oxazole ring and a reactive carbohydrazide group. The oxazole core is a well-regarded scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and act as a bioisostere for amide or peptide bonds.[1] The carbohydrazide functional group offers a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This unique combination makes it a valuable starting material for synthesizing diverse compound libraries aimed at a range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the foundation of its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 170959-36-1 | Sunway Pharm Ltd.[4] |

| Molecular Formula | C5H7N3O2 | Sunway Pharm Ltd.[4] |

| Molecular Weight | 141.13 g/mol | Sunway Pharm Ltd.[4] |

| Canonical SMILES | CC1=C(N=CO1)C(=O)NN | PubChem |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Solubility | Soluble in polar organic solvents like DMSO and DMF | General chemical knowledge |

Note: Experimental data for properties like melting point, boiling point, and pKa are not widely published. Researchers should perform their own characterization or consult supplier-specific data sheets.

The Strategic Importance in Medicinal Chemistry

The value of this compound in drug discovery stems from the distinct and complementary roles of its constituent parts.

-

The Oxazole Ring: This five-membered aromatic heterocycle is a privileged structure in medicinal chemistry.[5] Its nitrogen and oxygen atoms act as hydrogen bond acceptors, facilitating interactions with biological targets like enzymes and receptors.[1] The oxazole ring is often used as a bioisosteric replacement for amide bonds to improve pharmacokinetic properties such as metabolic stability and cell permeability.[1][6] The methyl group at the 5-position provides a point for steric interaction and can influence the overall conformation of the final molecule.

-

The Carbohydrazide Functional Group: The -C(=O)NHNH2 group is a highly versatile chemical handle. It is a potent nucleophile, readily reacting with electrophiles such as aldehydes, ketones, and acyl chlorides.[7] This reactivity is the cornerstone of its utility, allowing for the straightforward elaboration of the core scaffold into more complex structures. Carbohydrazides are key precursors for the synthesis of other important heterocyclic systems, such as 1,3,4-oxadiazoles and triazoles, which are themselves prevalent in pharmacologically active compounds.[8][9]

// Node definitions Core [label="5-Methyl-1,3-oxazole-\n4-carbohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole [label="Oxazole Ring\n(Bioisostere, H-Bonding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrazide [label="Carbohydrazide Group\n(Reactive Nucleophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scaffold [label="Versatile Synthetic Scaffold", fillcolor="#FBBC05", fontcolor="#202124"]; App [label="Drug Discovery Applications\n(e.g., Kinase Inhibitors, GPCR Antagonists)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge definitions Core -> Oxazole [label=" provides\n structural\n foundation"]; Core -> Hydrazide [label=" provides\n reactive\n handle"]; Oxazole -> Scaffold; Hydrazide -> Scaffold; Scaffold -> App [label=" enables synthesis of"]; } } Caption: Logical relationship of the core compound's functional components.

Synthesis and Purification

The synthesis of this compound typically starts from its corresponding carboxylic acid or ester precursor.

General Synthesis Workflow:

// Node definitions with contrasting colors Start [label="{ Start | 5-Methyl-1,3-oxazole-\n4-carboxylic acid ethyl ester}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="{Hydrazine Hydrate\n(N2H4·H2O)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="{Step 1 | Nucleophilic Acyl Substitution}", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="{ Product | 5-Methyl-1,3-oxazole-\n4-carbohydrazide}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="{Step 2 | Purification}", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final [label="{Final Product | High Purity Solid}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge definitions Start -> Step1; Reagent -> Step1; Step1 -> Product; Product -> Purify; Purify -> Final; } } Caption: General workflow for synthesizing the title compound.

Detailed Experimental Protocol:

Causality and Self-Validation: This protocol is designed to be self-validating by including in-process checks (TLC) and a final purification step (recrystallization) to ensure high purity of the final product. The choice of ethanol as a solvent is based on its ability to dissolve the reactants and its relatively high boiling point, which facilitates the reaction, while also being a good solvent for subsequent recrystallization.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methyl-1,3-oxazole-4-carboxylic acid ethyl ester (1.0 eq).

-

Solvent Addition: Add ethanol (approx. 10 mL per gram of ester) to dissolve the starting material.

-

Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) to the solution. The excess hydrazine drives the reaction to completion.

-

Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours.

-

In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting ester spot indicates reaction completion.

-

Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine. Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure this compound.

-

Characterization: Dry the purified product under vacuum. Confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: Synthesis of 1,3,4-Oxadiazole Derivatives

A primary application of this compound is its use as a precursor for 2,5-disubstituted 1,3,4-oxadiazoles. These heterocycles are highly valued in drug development for their metabolic stability and ability to act as carbonyl bioisosteres.[9] The synthesis involves a condensation reaction with a carboxylic acid followed by a dehydrative cyclization.

Case Study Protocol: Synthesis of 2-(5-Methyl-1,3-oxazol-4-yl)-5-phenyl-1,3,4-oxadiazole

-

Acylation Step: In a flask, dissolve this compound (1.0 eq) and benzoic acid (1.1 eq) in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Coupling Agent: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 2-4 hours to form the intermediate 1,2-diacylhydrazine. The use of a coupling agent provides a mild and efficient method for amide bond formation, avoiding harsh conditions.

-

Cyclization Step: To the same reaction mixture, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or Burgess reagent. Heat the reaction as required (e.g., 80-120 °C) until TLC analysis confirms the formation of the oxadiazole.

-

Quenching and Extraction: Carefully quench the reaction with ice-water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.

Safety, Handling, and Storage

While specific toxicology data for this compound is limited, its chemical class suggests prudent handling procedures.

-

Hazard Profile: Based on related structures like carbohydrazide and other oxazole derivatives, the compound should be treated as a potential irritant to the skin, eyes, and respiratory tract.[10][11] It may be harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion and Future Outlook

This compound stands out as a high-value building block for medicinal chemistry and drug discovery. Its dual-functionality, combining the stable, bioisosteric oxazole core with the synthetically versatile carbohydrazide group, provides a reliable and efficient starting point for the synthesis of diverse and complex molecular entities. As the demand for novel therapeutics with improved pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this will remain a critical component of successful drug development campaigns. Future research will likely expand its use in the synthesis of novel inhibitors for a wider range of biological targets and in the construction of innovative chemical libraries for high-throughput screening.

References

-

Corey Organics. potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Corey Organics. Available at: [Link].

-

Ataman Kimya. Carbohydrazide. Ataman Kimya. Available at: [Link].

- Google Patents. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.

-

Wikipedia. Carbohydrazide. Wikipedia. Available at: [Link].

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link].

-

PubMed. Potassium tert-butoxide mediated C-C, C-N, C-O and C-S bond forming reactions. PubMed. Available at: [Link].

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link].

-

National Center for Biotechnology Information. A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link].

-

Ataman Kimya. CARBOHYDRAZIDE. Ataman Kimya. Available at: [Link].

-

Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link].

-

National Center for Biotechnology Information. Carbohydrazide | CH6N4O | CID 73948. PubChem. Available at: [Link].

-

Redox. Safety Data Sheet Carbohydrazide. Redox. Available at: [Link].

-

Royal Society of Chemistry. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link].

-

Royal Society of Chemistry. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. Available at: [Link].

-

ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF. ResearchGate. Available at: [Link].

-

National Center for Biotechnology Information. Compounds as neurokinin-1 receptor antagonists and uses thereof - Patent WO-2020020189-A1. PubChem. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound - CAS:170959-36-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. 103879-58-9 Cas No. | 5-Methyl-1,3-oxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 11. redox.com [redox.com]

- 12. Carbohydrazide | CH6N4O | CID 73948 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Methyl-1,3-oxazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-1,3-oxazole-4-carbohydrazide

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The carbohydrazide functional group is also a versatile pharmacophore known for its coordination capabilities and its role in the formation of various bioactive derivatives.[2] The combination of these two moieties in a single molecular framework suggests a high potential for novel drug discovery and development. Accurate and unambiguous structure elucidation is the cornerstone of understanding its chemical behavior, predicting its bioactivity, and enabling its rational modification for therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the definitive structure determination of this compound. As a Senior Application Scientist, the following sections will not only detail the "how" but, more importantly, the "why" behind the selection of each analytical technique and the interpretation of the resulting data.

The Strategic Approach to Structure Elucidation

The confirmation of the molecular structure of a novel compound like this compound is a multi-faceted process. It relies on the synergistic application of various spectroscopic and analytical techniques to piece together the molecular puzzle.[3] Our strategy is built upon a foundation of obtaining unambiguous data for the molecular formula, identifying the key functional groups, mapping the connectivity of atoms, and finally, confirming the three-dimensional arrangement.

Sources

Introduction: The Significance of 5-Methyl-1,3-oxazole-4-carbohydrazide in Modern Research

An In-Depth Technical Guide to the Solubility of 5-Methyl-1,3-oxazole-4-carbohydrazide

This compound (CAS No. 170959-36-1) is a heterocyclic compound featuring an oxazole ring, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Heterocyclic compounds containing oxazole moieties are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The carbohydrazide functional group is also a versatile component in organic synthesis and is often incorporated into pharmaceutical compounds.[2]

For any compound to be a viable candidate in drug development, its physicochemical properties must be thoroughly characterized. Among the most critical of these is solubility, a parameter that profoundly influences a drug's bioavailability, formulation, and overall efficacy.[3][4] Poor solubility is a leading cause of failure for promising drug candidates. Therefore, a comprehensive understanding of the solubility profile of this compound is not merely an academic exercise but a foundational requirement for its potential application in pharmacology and materials science.

This guide, prepared from the perspective of a Senior Application Scientist, provides a robust framework for understanding and experimentally determining the solubility of this compound. It outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for its measurement, and discusses the interpretation of solubility data in a research and development context.

Part 1: Theoretical Framework for Solubility

Molecular Structure and Physicochemical Properties

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Chemical Formula: C₅H₇N₃O₂[5]

-

Molecular Weight: 141.13 g/mol [5]

-

Key Functional Groups:

-

1,3-Oxazole Ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom. The heteroatoms introduce polarity and sites for potential hydrogen bonding.

-

Methyl Group (-CH₃): A nonpolar, hydrophobic group.

-

Carbohydrazide Group (-CONHNH₂): A highly polar group with multiple hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, -N-).

-

The presence of the highly polar carbohydrazide group is expected to dominate the molecule's solubility characteristics, suggesting a predisposition for solubility in polar solvents. The nitrogen and oxygen atoms in the oxazole ring further contribute to the molecule's overall polarity.

Predicting Solubility: "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative prediction of solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple hydrogen bonding sites on the carbohydrazide moiety, this compound is predicted to have moderate to good solubility in these solvents. Aqueous solubility is particularly critical for pharmaceutical applications.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The compound is expected to be soluble in these solvents, especially DMSO, which is a common choice for creating stock solutions in biological screening.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot form hydrogen bonds. The overall polarity of this compound suggests it will have very poor solubility in nonpolar solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements, as they answer different questions in the development pipeline.[4]

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. It represents the true, stable solubility and is typically determined using the laborious but highly reliable shake-flask method.[4][7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a concentrated DMSO stock into an aqueous buffer.[4] It is a high-throughput measurement valuable for early-stage discovery but can often overestimate the true thermodynamic solubility.[3]

Caption: Thermodynamic vs. Kinetic Solubility Concepts.

Part 2: Experimental Protocols for Solubility Determination

As no specific solubility data for this compound is currently published, this section provides detailed, self-validating protocols for its empirical determination.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility and is based on the principles described by Higuchi and Connors.[7]

Objective: To determine the equilibrium solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[7]

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent (e.g., 2 mL) to the vial.

-

Equilibration: Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the mixture for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. Centrifugation (e.g., 15 minutes at 14,000 rpm) is the preferred method to avoid filter-related issues.[7]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For very low solubility compounds, it is critical to avoid disturbing the solid pellet. Filtration using a syringe filter can be an alternative, but one must account for potential adsorption of the compound onto the filter material. Pre-rinsing the filter with the saturated solution can mitigate this error.[7]

-

Dilution and Analysis: Dilute the collected supernatant with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC to determine the exact concentration. The solubility is reported in units such as mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is ideal for rapid screening of solubility in early discovery phases.[3][8]

Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

-

96-well microplates

-

Automated liquid handler or multichannel pipette

-

Plate-reading nephelometer

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, typically 10 mM, in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Precipitation Induction: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate into a corresponding well of a second 96-well plate containing the aqueous buffer (e.g., 198 µL). This creates a range of compound concentrations with a final DMSO concentration of 1%.

-

Incubation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[8]

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls. The data is plotted as turbidity versus compound concentration, and the solubility threshold is determined from this curve.

Part 3: Data Presentation and Application

All quantitative solubility data should be summarized in a clear, structured format to allow for easy comparison across different conditions.

Table 1: Solubility Profile of this compound

| Solvent/Buffer System | pH (for aqueous) | Temperature (°C) | Method | Solubility (µg/mL) | Molar Solubility (mM) | Notes |

|---|---|---|---|---|---|---|

| Deionized Water | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data | |

| PBS | 7.4 | 37 | Shake-Flask | Experimental Data | Calculated Data | Physiological conditions |

| 0.1 M HCl | 1.0 | 37 | Shake-Flask | Experimental Data | Calculated Data | Simulates gastric fluid |

| Ethanol | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data | Common formulation solvent |

| DMSO | N/A | 25 | Shake-Flask | Experimental Data | Calculated Data |

| PBS | 7.4 | 25 | Nephelometry | Experimental Data | Calculated Data | Kinetic solubility |

Application in Research and Drug Development:

-

Formulation Development: Solubility data in various pharmaceutically acceptable solvents and co-solvents is essential for developing liquid or parenteral formulations.

-

Biopharmaceutical Classification System (BCS): Aqueous solubility over the physiological pH range (1.0-7.5) is a key parameter for classifying a drug under the BCS, which helps predict its in vivo performance.[6] A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media across this pH range.[6]

-

Structure-Activity Relationship (SAR): In medicinal chemistry, comparing the solubility of different analogues helps in understanding how structural modifications affect physicochemical properties, guiding the design of new compounds with improved profiles.

References

- Research Journal of Pharmacy and Technology. (2025). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4).

- Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Research Results in Pharmacology. (n.d.). View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats.

- Google Patents. (n.d.). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- RSC Publishing. (n.d.). New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge.

- Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- ResearchGate. (2025). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.

- Asian Journal of Green Chemistry. (2018). Tetrahedron template.

- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.

- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.

- American Journal of Organic Chemistry. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

- Corey Organics. (n.d.). potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate.

-

Jin, Y. X. (2009). 5-Methyl-N'-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o47. Available at: [Link]

- Ataman Kimya. (n.d.). Carbohydrazide.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:170959-36-1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. raytor.com [raytor.com]

- 5. This compound - CAS:170959-36-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

Methodological & Application

Application Note: Synthesis of N'-(Aryl/Alkylidene)-5-Methyl-1,3-oxazole-4-carbohydrazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of novel hydrazone derivatives by reacting 5-Methyl-1,3-oxazole-4-carbohydrazide with a variety of aldehydes. Oxazole-hydrazone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the underlying chemical principles, a detailed step-by-step protocol for the synthesis, purification, and characterization of the target compounds, as well as a discussion on the importance of this reaction in the development of new therapeutic agents.

Introduction: The Significance of Oxazole-Hydrazone Hybrids

The oxazole ring is a key heterocyclic motif present in numerous biologically active compounds and natural products.[4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in medicinal chemistry. When combined with the versatile hydrazone linkage (-C=N-NH-C=O), which is known to be crucial for biological activity, the resulting hybrid molecules exhibit a broad spectrum of pharmacological effects.[1][2] The reaction of a carbohydrazide with an aldehyde to form a hydrazone, a type of Schiff base, is a robust and efficient method for generating molecular diversity.[5][6] The resulting N'-substituted-5-methyl-1,3-oxazole-4-carbohydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems and for screening in various biological assays.

Reaction Mechanism and Scientific Rationale

The formation of a hydrazone from a carbohydrazide and an aldehyde is a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity.[7][8] The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step to yield the stable hydrazone product.

The choice of solvent and catalyst is crucial for the efficiency of the reaction. While the reaction can proceed without a catalyst, the use of a catalytic amount of a weak acid, such as acetic acid, significantly accelerates the rate of reaction.[9][10] Common solvents for this reaction include ethanol and glacial acetic acid, which are effective at dissolving the reactants and facilitating the reaction.[8][9][10][11][12]

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous hydrazone compounds.[9][10]

Materials and Equipment

-

This compound

-

Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, 3-nitrobenzaldehyde, etc.)

-

Glacial acetic acid

-

Ethanol

-

Chloroform

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

-

Mass spectrometer

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.

-

Addition of Aldehyde: To this solution, add the desired aldehyde (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to 65°C with constant stirring.[9][10] Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.

-

Product Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate of the crude product should form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid product sequentially with cold deionized water, chloroform, and ethanol to remove unreacted starting materials and impurities.[9][10]

-

Drying: Dry the washed product under reduced pressure or in a desiccator.

-

Purification: Recrystallize the crude product from ethanol to obtain the pure N'-(aryl/alkylidene)-5-methyl-1,3-oxazole-4-carbohydrazide.[9][10]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as melting point determination, FTIR, 1H NMR, 13C NMR, and mass spectrometry.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of N'-(Aryl/Alkylidene)-5-Methyl-1,3-oxazole-4-carbohydrazides.

Data Presentation

The following table provides a summary of typical reaction conditions and expected outcomes for the synthesis of N'-(substituted benzylidene)-5-methylisoxazole-4-carbohydrazides, which are structurally very similar to the target oxazole compounds and serve as a good predictive model.[9][10]

| Aldehyde Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Glacial Acetic Acid | 65 | 3 | 85 |

| 3-Nitrobenzaldehyde | Glacial Acetic Acid | 65 | 4 | 72.5 |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete reaction- Impure starting materials- Incorrect reaction temperature | - Extend the reaction time and monitor by TLC.- Ensure the purity of the carbohydrazide and aldehyde.- Calibrate the heating source to maintain the correct temperature. |

| Oily product instead of solid | - Presence of impurities- Product is an oil at room temperature | - Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If the product is inherently an oil, purify by column chromatography. |

| Product difficult to purify | - Formation of side products- Co-precipitation of starting materials | - Optimize the washing steps with different solvents.- If recrystallization is ineffective, consider purification by column chromatography. |

Conclusion

The reaction of this compound with aldehydes provides a straightforward and efficient route to a diverse library of oxazole-hydrazone derivatives. These compounds serve as valuable building blocks for further chemical transformations and are promising candidates for drug discovery programs. The protocol described herein is robust and can be adapted for a wide range of aldehyde substrates, making it a valuable tool for medicinal chemists and researchers in the field of heterocyclic chemistry.

References

-

Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

Molecules. (2021, July 29). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Retrieved from [Link]

-

Acta Crystallographica Section E. (2009, December 1). (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide. Retrieved from [Link]

-

ACS Chemical Biology. (2016, February 17). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]

-

Molecules. (2012, June 7). 5-(5-Aryl-1,3,4-oxadiazole-2-carbonyl)furan-3-carboxylate and New Cyclic C-Glycoside Analogues from Carbohydrate Precursors with MAO-B, Antimicrobial and Antifungal Activities. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Conventional and Greener Approach for the Synthesis of Some Novel Substituted -4-Oxothiazolidine and Their 5-Arylidene Derivatives of 2-Methyl-benzimidazole: Antimicrobial Activities. Retrieved from [Link]

-

Molecules. (2022, November 23). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Retrieved from [Link]

-

Chemical Science. (2018, February 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from [Link]

-

Organic Chemistry Portal. Hydrazone synthesis. Retrieved from [Link]

-

Acta Crystallographica Section E. (2009, August 1). 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Retrieved from [Link]

-

Indian Journal of Chemistry. (2024, January 24). Influence of temperature and solvents on the molecular interactions of benzo[d]imidazole substituted 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ACS Omega. (2018, August 31). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

-

ResearchGate. (2022, September 20). Azole rings linked to COX inhibitors via hydrazone bridge: Synthesis, stereochemical analysis, and investigation of antimicrobial activity. Retrieved from [Link]

-

Drug Design, Development and Therapy. (2024, May 27). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

-

Molbank. (2022, June 1). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved from [Link]

-

Scientific Reports. (2021, October 13). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Retrieved from [Link]

-

Wikipedia. Hydrazone. Retrieved from [Link]

-

Afinidad. (2022). Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones. Retrieved from [Link]

-

Journal of Chemical Technology & Biotechnology. (1992). Synthesis and application of some new oxazole derivatives as antimicrobial agents. Retrieved from [Link]

-

Khan Academy. Formation of oximes and hydrazones. Retrieved from [Link]

-

ResearchGate. (2012, August 6). Synthesis and Characterization of Some New N-(Substituted 4-Methylene-2-oxo-4H-benzo[e][4][9]oxazin-3-yl)isonicotinamide. Retrieved from [Link]

-

International Journal of Molecular Sciences. (2012, August 24). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

-

Molbank. (2019, April 25). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Retrieved from [Link]

Sources

- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. Conversion of some 2-arylmethylene-4-oxobutanhydrazides into pyridazinones, pyrrolones and pyrazolones | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 7. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. (E)-N′-Benzylidene-5-methylisoxazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

5-Methyl-1,3-oxazole-4-carbohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Introduction: The Strategic Value of the Oxazole Core

In the landscape of medicinal chemistry and drug development, the 1,3-oxazole moiety stands as a privileged heterocyclic scaffold. Its presence in a molecule can enhance biological activity, modulate physicochemical properties, and provide a rigid framework for precise pharmacophore presentation.[1][2] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3] This has led to a growing interest in the synthesis of novel oxazole-containing compounds. 5-Methyl-1,3-oxazole-4-carbohydrazide, in particular, has emerged as a highly valuable and versatile building block. Its bifunctional nature, possessing both a nucleophilic hydrazide group and a stable oxazole core, allows for its elaboration into a diverse array of more complex heterocyclic systems, making it a key intermediate in the synthesis of potential therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis, with a focus on its role in constructing medicinally relevant heterocyclic frameworks.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is typically achieved through a straightforward two-step sequence starting from the corresponding carboxylic acid or its ester derivative. The general workflow is depicted below.

Figure 1: General synthetic workflow for the preparation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of similar carbohydrazide derivatives.[4][5]

Step 1: Synthesis of Ethyl 5-methyl-1,3-oxazole-4-carboxylate

-

Reaction Setup: To a stirred solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as toluene, add formamide (2-3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford ethyl 5-methyl-1,3-oxazole-4-carboxylate.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve ethyl 5-methyl-1,3-oxazole-4-carboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound as a crystalline solid.

Application in the Synthesis of 1,3,4-Oxadiazole Derivatives

The carbohydrazide functionality is an excellent precursor for the synthesis of the 1,3,4-oxadiazole ring, a common bioisostere for ester and amide groups in drug design.[6] Derivatives of 1,3,4-oxadiazole are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7]

Protocol 2: Synthesis of 5-(5-Methyl-1,3-oxazol-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol is based on the well-established reaction of carbohydrazides with carbon disulfide in a basic medium.[8][9]

Figure 2: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. Add potassium hydroxide (2 equivalents) and stir until a clear solution is obtained.

-

Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 5-(5-methyl-1,3-oxazol-4-yl)-1,3,4-oxadiazole-2-thiol.

Application in the Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another class of five-membered heterocycles with significant importance in medicinal chemistry, exhibiting a broad range of biological activities including antifungal, antiviral, and anticancer effects.[10][11] The carbohydrazide group can be readily converted into a 1,2,4-triazole ring through various cyclization strategies.

Protocol 3: Synthesis of 5-(5-Methyl-1,3-oxazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol involves the reaction of the carbohydrazide with an isothiocyanate followed by cyclization.[12]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 3. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kuey.net [kuey.net]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Application Note: A Comprehensive Guide to the N-Acylation of 5-Methyl-1,3-oxazole-4-carbohydrazide for Drug Discovery

Introduction: The Strategic Importance of N-Acylated Oxazole Hydrazides

In the landscape of modern medicinal chemistry, the 1,3-oxazole nucleus is a privileged scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Derivatives of 1,3-oxazole have demonstrated a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4] The strategic modification of this core structure is a cornerstone of drug discovery programs aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

The carbohydrazide functional group serves as a versatile handle for chemical elaboration. N-acylation of a carbohydrazide transforms it into an N-acylhydrazone or a diacylhydrazine, structures that are also of considerable interest in the development of novel therapeutics.[5][6] This application note provides a detailed experimental guide for the N-acylation of 5-Methyl-1,3-oxazole-4-carbohydrazide, a key intermediate for building diverse molecular libraries. We will delve into the underlying chemical principles, present robust and validated protocols, and outline the necessary analytical techniques for product characterization, thereby equipping researchers with a reliable methodology for synthesizing novel drug candidates.

Foundational Principles of N-Acylation of Hydrazides

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The terminal nitrogen atom (-NH₂) of the hydrazide moiety acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The reactivity of the acylating agent is a critical parameter that dictates the choice of reaction conditions.

Common Acylating Agents and Their Reactivity:

-

Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents. The reaction is typically rapid and often exothermic. A base, such as triethylamine or pyridine, is required to scavenge the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the hydrazide, rendering it non-nucleophilic.[7][8] The formation of undesired 1,2-diacylhydrazines can be a side reaction, which can be minimized by using a large excess of hydrazine or controlled addition of the acyl chloride at low temperatures.[9][10]

-

Carboxylic Acids: Direct reaction with a carboxylic acid is generally not feasible due to the low electrophilicity of the carbonyl carbon and the acidic nature of the carboxylic proton. Therefore, a coupling agent is necessary to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

-

Acid Anhydrides: These reagents offer a good balance of reactivity and handling convenience. The reaction proceeds similarly to acyl chlorides, but the byproduct is a carboxylic acid, which is less corrosive than HCl. A base may still be beneficial to drive the reaction to completion.

-

Activated Esters: Reagents like N-hydroxysuccinimide (NHS) esters are also effective for acylation, particularly in peptide synthesis, offering high chemoselectivity.[12]

The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane are commonly employed.[7][13]

General Workflow for N-Acylation

The overall process, from starting materials to the purified and characterized final product, follows a systematic workflow. This ensures reproducibility and high purity of the target compounds.

Caption: General experimental workflow for N-acylation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Acyl chlorides are corrosive and moisture-sensitive. Hydrazine derivatives can be toxic.

Protocol A: N-Acylation using an Acyl Chloride

This protocol describes a general procedure for the reaction of this compound with a generic acyl chloride (R-COCl).

Materials and Reagents:

-

This compound

-

Acyl Chloride (e.g., Benzoyl chloride) (1.1 equivalents)

-

Triethylamine (TEA) or Pyridine (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[7]

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)

-

Solvents for purification (e.g., Ethanol for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

TLC plates and developing chamber

-

Filtration apparatus

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the hydrazide in anhydrous DCM (approx. 10-20 mL per gram of hydrazide).

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled hydrazide solution over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction rate and minimize side products.[9]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting hydrazide spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), deionized water, and finally with brine.

-

Dry the separated organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure N-acyl-5-Methyl-1,3-oxazole-4-carbohydrazide.

Protocol B: N-Acylation using a Carboxylic Acid and EDC Coupling Agent

This method is ideal when the desired acyl chloride is not commercially available or is unstable.

Materials and Reagents:

-

This compound

-

Carboxylic Acid (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (optional, 0.5-1.0 equivalents, to suppress side reactions)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Deionized Water, 1M HCl, Saturated NaHCO₃, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DCM or DMF.

-

Activation: Add EDC (1.2 eq) and HOBt (optional, 1.0 eq) to the solution. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

-

Hydrazide Addition: Add this compound (1.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

-

Work-up:

-

If the product precipitates, it can be collected by filtration.

-

Otherwise, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted EDC and base), saturated NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation & Purification: Isolate the crude product by solvent evaporation and purify by recrystallization or column chromatography as described in Protocol A.

Summary of Reaction Parameters

The following table provides a comparative overview of typical conditions for the N-acylation of hydrazides, which can be adapted for this compound.

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature | Typical Time | Expected Yield |

| Acyl Chloride | Triethylamine/Pyridine | DCM, THF, Dioxane | 0 °C to RT | 2-16 h | 70-95% |

| Carboxylic Acid | EDC/HOBt or DCC | DCM, DMF | Room Temperature | 12-24 h | 65-90% |

| Acid Anhydride | Pyridine (optional) | DCM, Acetonitrile | Room Temperature | 4-18 h | 70-95% |

| Activated Amide | Cs₂CO₃ | 1,4-Dioxane | Room Temperature | 12 h | 63-94%[13] |

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis and purity of the N-acylated product is essential. A combination of spectroscopic methods provides a self-validating system for structural elucidation.[14][15]

Caption: Spectroscopic methods for product validation.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the product will show characteristic absorption bands confirming the acylation. Key signals include the N-H stretching vibration (typically around 3200-3300 cm⁻¹) and a strong C=O stretching band for the newly formed amide carbonyl group (around 1650 cm⁻¹).[5] The disappearance of one of the N-H stretching bands from the starting hydrazide provides evidence of acylation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence is the appearance of new proton signals corresponding to the introduced acyl group (R-CO). The signal for the amide N-H proton will typically appear as a singlet or broad singlet in the downfield region (δ 8-11 ppm). The integration of all signals should correspond to the expected number of protons in the structure.

-

¹³C NMR: The spectrum will show a new carbonyl carbon signal for the amide (typically δ 160-175 ppm) and signals corresponding to the carbons of the acyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product by providing an accurate mass measurement of the molecular ion peak (e.g., [M+H]⁺), which should match the calculated theoretical value.

References

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules. Available at: [Link]

-

An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones. Chemistry – A European Journal. Available at: [Link]

-

Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Chinese Chemical Society. Available at: [Link]

-

Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. Available at: [Link]

- Processes for making hydrazides. Google Patents.

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

-

Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups. ASTAR Open Access Repository*. Available at: [Link]

-

Propanoic acid, 2,2-dimethyl-, hydrazide. Organic Syntheses. Available at: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. ResearchGate. Available at: [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

-

Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides. Thieme Chemistry. Available at: [Link]

-

Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. Available at: [Link]

-

Synthesis of 1, 3, 5-trisubstituted-1, 2, 4-triazoles by microwave-assisted N-acylation of amide derivatives and the consecutive reaction with hydrazine hydrochlorides. ResearchGate. Available at: [Link]

-

Synthesis and characterization of four N-acylhydrazones as potential O,N,O donors for Cu2+. Semantic Scholar. Available at: [Link]

-

An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. SciSpace. Available at: [Link]

-

How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. ResearchGate. Available at: [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

-

Visible-Light-Induced Siloxycarbene Addition to N═N of Azodicarboxylates: Synthesis of Acyl Hydrazides from Acylsilanes. Organic Letters. Available at: [Link]

-

II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Sci-Hub. Available at: [Link]

-

Chemoselective Acylation of Fully Deprotected Hydrazino Acetyl Peptides. Application to the Synthesis of Lipopetides. PubMed. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

5-Methyl-N′-(3-nitrobenzylidene)isoxazole-4-carbohydrazide. Acta Crystallographica Section E. Available at: [Link]

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. Google Patents.

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Publishing. Available at: [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link]

-

Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors. Molecules. Available at: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. ijmpr.in [ijmpr.in]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]

- 9. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups - A*STAR OAR [oar.a-star.edu.sg]

- 12. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Methyl-1,3-oxazole-4-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its preparation typically involves a two-step process: the synthesis of the precursor ethyl 5-methyl-1,3-oxazole-4-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis. While the synthetic route is straightforward in principle, achieving high yields and purity can be challenging. This guide addresses common issues encountered during this synthesis and provides practical, evidence-based solutions.

Synthesis Overview

The overall synthetic pathway is illustrated below. This guide will focus primarily on the optimization and troubleshooting of the second step, the hydrazinolysis reaction.

Technical Support Center: Purification of 5-Methyl-1,3-oxazole-4-carbohydrazide

Welcome to the technical support center for 5-Methyl-1,3-oxazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic compound. As a key intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.

Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: My final product is contaminated with unreacted starting ester.

Symptoms:

-

¹H NMR spectrum shows residual signals corresponding to the methyl or ethyl ester of 5-methyl-1,3-oxazole-4-carboxylic acid.

-

TLC analysis shows a spot with a higher Rf value than the desired carbohydrazide product.

-

The melting point of the product is broad and lower than the expected value.

Causality: The conversion of the starting ester to the carbohydrazide is a nucleophilic acyl substitution reaction with hydrazine hydrate. Incomplete reaction can result from insufficient reaction time, suboptimal temperature, or inadequate molar excess of hydrazine hydrate.

Solutions:

1. Reaction Optimization:

-

Increase Reaction Time and/or Temperature: Gently reflux the reaction mixture for a longer duration (e.g., 4-6 hours) to drive the reaction to completion.[3] Monitor the reaction progress by TLC until the starting ester spot disappears.

-

Increase Hydrazine Hydrate Stoichiometry: Employ a larger excess of hydrazine hydrate (e.g., 2-4 equivalents) to favor the formation of the carbohydrazide.

2. Purification Strategy:

-

Recrystallization: This is often the most effective method for removing less polar impurities like the starting ester.

-

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol or methanol.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

-

-

Column Chromatography: If recrystallization is not sufficiently effective, column chromatography can be employed.

-

Protocol:

-

Prepare a silica gel column.

-

Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DCM) and adsorb it onto a small amount of silica gel.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually increasing the percentage of methanol. The more polar carbohydrazide will elute after the less polar ester.

-

-

Workflow for Removing Unreacted Ester:

Caption: Decision workflow for removing unreacted ester impurity.

Issue 2: My final product contains residual hydrazine hydrate.

Symptoms:

-

The product has a persistent "amine-like" odor.

-

The product appears as an oil or a sticky solid that is difficult to dry completely.

-

Broad signals in the ¹H NMR spectrum, potentially due to proton exchange with water from the hydrazine hydrate.

Causality: Hydrazine hydrate is a high-boiling point liquid and can be challenging to remove completely by simple evaporation, especially when used in a large excess.

Solutions:

1. Aqueous Work-up:

-

Protocol:

-

After the reaction is complete, cool the reaction mixture and pour it into cold water.

-

The desired carbohydrazide product, being a polar solid, will often precipitate out.

-

Collect the precipitate by filtration and wash it thoroughly with cold water to remove the water-soluble hydrazine hydrate.

-

2. Co-evaporation with a High-Boiling Point Solvent:

-

Protocol:

-

After the initial solvent removal, add a high-boiling point solvent like toluene or xylenes to the crude product.

-

Evaporate the solvent under reduced pressure. This process forms an azeotrope with residual water and helps to carry over the volatile hydrazine. Repeat this process 2-3 times.

-

3. Column Chromatography:

-

Hydrazine is highly polar and will adhere strongly to silica gel. Running a column as described in Issue 1 will effectively remove any remaining hydrazine hydrate, which will remain at the baseline.

Issue 3: I am observing product degradation (low yield, presence of unknown impurities).

Symptoms:

-

The isolated yield is significantly lower than expected.

-

TLC analysis shows multiple spots, indicating the presence of several byproducts.

-

Mass spectrometry analysis reveals fragments that suggest ring-opening or hydrolysis of the carbohydrazide.

Causality:

-

Oxazole Ring Instability: The 1,3-oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[4][5]

-

Carbohydrazide Hydrolysis: The carbohydrazide functional group can undergo hydrolysis back to the carboxylic acid, particularly at elevated temperatures in the presence of acid or base.

-

Thermal Instability: Prolonged heating at high temperatures can lead to decomposition.

Solutions:

1. Control of Reaction pH:

-

Avoid using strong acids or bases during the reaction or work-up. If a basic catalyst is required for the initial synthesis of the oxazole ring, it should be neutralized before proceeding with the hydrazinolysis step.

2. Temperature Management:

-

Avoid excessive heating during the reaction and purification steps. Use a water bath or an oil bath for controlled heating.

-

When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., 40-50 °C).

3. Inert Atmosphere:

-

While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction is sensitive to air.

Logical Flow for Minimizing Product Degradation:

Caption: Key parameters to control for minimizing product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: As a polar heterocyclic compound with a carbohydrazide functional group, it is expected to have good solubility in polar protic solvents like methanol and ethanol, especially when heated. It is likely to be soluble in polar aprotic solvents like DMSO and DMF. Its solubility in less polar solvents such as ethyl acetate, dichloromethane, and chloroform is expected to be moderate to low, and it is likely to be poorly soluble in nonpolar solvents like hexanes and diethyl ether.

Q2: What are the best solvent systems for recrystallizing this compound?

A2: Based on its expected polarity, the following solvent systems are recommended for recrystallization:

-

Single Solvents: Ethanol or Methanol.

-

Solvent Pairs: For finer control over solubility, a solvent/anti-solvent system can be effective. Good options include:

-

Methanol/Diethyl ether

-

Ethanol/Hexanes

-

Dichloromethane/Hexanes

-

Solvent Selection Guide for Recrystallization:

| Solvent/System | Polarity | Expected Solubility | Application |

| Methanol/Ethanol | High | High (especially when hot) | Primary choice for single-solvent recrystallization. |

| Water | High | Potentially soluble with heating | Can be used, but drying the final product is crucial. |

| Ethyl Acetate | Medium | Moderate | Good for removing more polar or less polar impurities. |

| Dichloromethane | Medium | Moderate | Can be used in a solvent pair with a nonpolar solvent. |

| Hexanes/Diethyl Ether | Low | Poor | Used as anti-solvents to induce crystallization. |

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, for highly polar impurities that are difficult to separate by normal-phase (silica gel) chromatography, reverse-phase chromatography (e.g., C18) can be an excellent alternative. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-